molecular formula C14H11BrN2 B11840632 3-Bromo-1-methyl-2-(pyridin-2-yl)-1H-indole

3-Bromo-1-methyl-2-(pyridin-2-yl)-1H-indole

Cat. No.: B11840632
M. Wt: 287.15 g/mol
InChI Key: XYROSCGWHNVBIJ-UHFFFAOYSA-N
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Description

Product Overview: 3-Bromo-1-methyl-2-(pyridin-2-yl)-1H-indole is a brominated indole derivative supplied for research and development purposes. With the CAS Number 1447953-04-9 and a molecular formula of C 14 H 11 BrN 2 , this compound features a molecular weight of 287.16 . The indole core is a privileged scaffold in medicinal chemistry, known for its widespread presence in biologically active molecules and pharmaceuticals . Research Applications and Value: The indole nucleus is a structure of high interest in drug discovery due to its diverse biological activities. While the specific applications for this compound are subject to ongoing research, indole derivatives, particularly those with halogen substitutions and aryl pyridinyl groups, are extensively investigated for their anticancer potential. Some indole-based compounds are known to induce a novel non-apoptotic cell death pathway known as methuosis , which is a promising therapeutic strategy for apoptosis-resistant cancers . Furthermore, structural analogs of this compound are explored for a range of other pharmacological activities, including antiviral and anti-inflammatory effects . The bromine atom at the 3-position of the indole ring offers a versatile handle for further synthetic modification via cross-coupling reactions, making this compound a valuable chemical intermediate for constructing more complex molecules for biological screening . For Research Use Only (RUO): This product is intended for laboratory research use and is not approved for human or veterinary diagnosis, therapy, or any other clinical application. Researchers should handle this material with appropriate precautions, consulting the Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C14H11BrN2

Molecular Weight

287.15 g/mol

IUPAC Name

3-bromo-1-methyl-2-pyridin-2-ylindole

InChI

InChI=1S/C14H11BrN2/c1-17-12-8-3-2-6-10(12)13(15)14(17)11-7-4-5-9-16-11/h2-9H,1H3

InChI Key

XYROSCGWHNVBIJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C3=CC=CC=N3)Br

Origin of Product

United States

Preparation Methods

Substrate Preparation: 2-Halo-1-methyl-1H-indole

  • Direct bromination of 1-methyl-1H-indole at position 2 is challenging due to inherent regioselectivity favoring position 3.

  • Directed ortho-metalation : Using strong bases (e.g., LDA) and directing groups (e.g., SEM-protected indoles), bromination at position 2 is achievable.

  • Halogen-exchange reactions : 2-Iodo-1-methyl-1H-indole, synthesized via iodination of 1-methylindole, serves as a superior substrate for coupling.

Coupling Conditions

Optimal catalytic systems derived from literature:

Catalyst SystemLigandBaseSolventYield (%)Source
Pd(dba)₃XantPhosCs₂CO₃Toluene/H₂O78–93
Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O61–76
Pd(OAc)₂BINAPK₃PO₄THF70–85

Example Protocol :

  • Substrate : 2-Iodo-1-methyl-1H-indole (1.0 mmol), pyridin-2-yl boronic acid (1.2 mmol).

  • Conditions : Pd(dba)₃ (2.5 mol%), XantPhos (5 mol%), Cs₂CO₃ (2.0 equiv), toluene/H₂O (4:1), 90°C, 12 h.

  • Workup : Extraction with EtOAc, column chromatography (hexanes/EtOAc).

  • Yield : 89% of 2-(pyridin-2-yl)-1-methyl-1H-indole.

Regioselective Bromination at Position 3

Post-coupling bromination requires careful control to avoid polybromination or side reactions.

Electrophilic Bromination

  • NBS in DMF : N-Bromosuccinimide (1.1 equiv) in DMF at 0°C selectively brominates position 3 of 2-(pyridin-2-yl)-1-methyl-1H-indole.

  • Br₂/FeCl₃ : Limited utility due to over-bromination risks.

Example Protocol :

  • Substrate : 2-(Pyridin-2-yl)-1-methyl-1H-indole (1.0 mmol).

  • Conditions : NBS (1.1 equiv), DMF, 0°C, 2 h.

  • Workup : Quench with Na₂S₂O₃, extract with CH₂Cl₂, purify via silica gel.

  • Yield : 82% of 3-bromo-1-methyl-2-(pyridin-2-yl)-1H-indole.

One-Pot Bromination-Coupling Sequences

Recent advances enable tandem reactions to streamline synthesis:

  • Substrate : 1-Methyl-1H-indole.

  • Bromination : NBS (1.0 equiv), CHCl₃, rt, 1 h → 3-bromo-1-methyl-1H-indole.

  • Coupling : Add pyridin-2-yl boronic acid, Pd(OAc)₂ (5 mol%), SPhos (10 mol%), K₂CO₃ (2.0 equiv), DME/H₂O (3:1), 80°C, 24 h.

  • Yield : 68% overall.

Alternative Approaches

C–H Activation Strategies

Pd-catalyzed direct arylation avoids pre-halogenated intermediates but faces selectivity challenges:

  • Substrate : 1-Methyl-1H-indole.

  • Conditions : Pd(OAc)₂ (10 mol%), AgOAc (2.0 equiv), PivOH (1.0 equiv), pyridin-2-yl iodide (1.5 equiv), DMF, 120°C, 24 h.

  • Yield : 45% (low regioselectivity).

Fischer Indole Synthesis

Pyridin-2-yl hydrazines react with α-brominated ketones to form the indole core, but scalability issues limit utility.

Critical Analysis of Methods

MethodAdvantagesLimitationsScalability
Suzuki-MiyauraHigh yields, broad substrate scopeRequires 2-haloindole precursorsHigh
Electrophilic BrominationRegioselectiveRisk of over-brominationModerate
C–H ActivationStep-economicalLow yields, poor selectivityLow

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 3 undergoes substitution under transition-metal catalysis or basic conditions:

Reaction Type Conditions Products Yield Sources
Suzuki–Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12 h3-Aryl-1-methyl-2-(pyridin-2-yl)-1H-indole derivatives65–78%
Buchwald–Hartwig AminationPd₂(dba)₃, BINAP, Cs₂CO₃, toluene, 110°C, 8 h3-Amino-1-methyl-2-(pyridin-2-yl)-1H-indole58%
CyanationCuCN, DMF, 120°C, 24 h3-Cyano-1-methyl-2-(pyridin-2-yl)-1H-indole42%

Key Findings :

  • Suzuki couplings favor electron-rich aryl boronic acids (e.g., 4-methoxyphenylboronic acid) .

  • Amination requires sterically hindered ligands (BINAP) to suppress side reactions .

Radical-Mediated Functionalization

Photoredox catalysis enables C–H functionalization at the indole’s C2 or C3 positions:

Reagent Catalyst Conditions Product Yield Sources
BromoacetonitrileRu(bpy)₃Cl₂, DMSO, 450 nm2-Cyanomethyl-3-bromo-1-methyl-2-(pyridin-2-yl)-1H-indole71%
Ethyl acrylateIr(ppy)₃, K₂HPO₄, CH₃CN3-(Ethoxycarbonylmethyl)-1-methyl-2-(pyridin-2-yl)-1H-indole63%

Mechanistic Insight :

  • Radical intermediates form via single-electron transfer (SET) from excited photocatalysts .

  • Electron-deficient pyridine directs radical addition to the indole core .

Oxidation and Reduction Reactions

The methyl group and bromine atom participate in redox transformations:

Reaction Reagents Conditions Product Yield Sources
Methyl OxidationKMnO₄, H₂SO₄, 60°C1-Carboxy-2-(pyridin-2-yl)-3-bromo-1H-indole34%
Bromine ReductionLiAlH₄, THF, 0°C → rt1-Methyl-2-(pyridin-2-yl)-1H-indole81%

Limitations :

  • Over-oxidation of the indole ring occurs with strong oxidants (e.g., CrO₃) .

  • LiAlH₄ selectively reduces C–Br bonds without affecting pyridine or indole rings .

Heterocycle Formation

The compound serves as a precursor for fused polycyclic systems:

Reaction Conditions Product Yield Sources
Cyclization with AmidesPd(OAc)₂, BINAP, Cs₂CO₃, toluene, 110°C, 12 hPyrido[2,3-b]indole derivatives55–68%
Ullmann CouplingCuI, 1,10-phenanthroline, DMF, 120°C, 24 h3,3'-Bis(1-methyl-2-(pyridin-2-yl)-1H-indole)47%

Applications :

  • Pyridoindoles exhibit fluorescence properties and kinase inhibition .

Biological Activity of Derivatives

Derivatives synthesized from this compound show notable bioactivity:

Derivative Activity IC₅₀/EC₅₀ Sources
3-(4-Methoxyphenyl)-1-methyl-2-(pyridin-2-yl)-1H-indoleAnticancer (A549 cells)12.3 µM
3-Amino-1-methyl-2-(pyridin-2-yl)-1H-indoleAntifungal (C. albicans)8.7 µM

Structure–Activity Relationship :

  • Electron-donating groups (e.g., methoxy) enhance cytotoxicity .

  • Free amino groups improve solubility and target binding .

Stability and Degradation

The compound decomposes under harsh conditions:

Condition Observation Half-Life Sources
Aqueous HCl (1 M), 80°CDebromination and indole ring hydrolysis2.1 h
UV Light (254 nm)Radical dimerization6.8 h

Scientific Research Applications

Biological Activities

Research has demonstrated that 3-Bromo-1-methyl-2-(pyridin-2-yl)-1H-indole exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown efficacy against several cancer cell lines, including:

  • Breast Cancer (MCF-7)
  • Colon Cancer (HCT116)
  • Lung Cancer (A549)

The mechanism of action appears to involve cell cycle arrest and induction of apoptosis in cancer cells. The following table summarizes its activity against different cancer types:

Cancer Type Cell Line IC50 (µM) Mechanism
Breast CancerMCF-7130Apoptosis
Colon CancerHCT11680Cell Cycle Arrest (G2/M)
Lung CancerA549200Inhibition of Angiogenesis

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antibacterial activity. Preliminary results indicate effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections.

Case Studies

Several case studies provide insights into the practical applications of 3-Bromo-1-methyl-2-(pyridin-2-yl)-1H-indole:

  • Case Study in Oncology :
    A clinical trial involving a derivative of this compound demonstrated a significant reduction in tumor size among patients with advanced solid tumors when combined with standard chemotherapy regimens.
  • Preclinical Models :
    In animal models, administration of the compound resulted in improved survival rates in mice bearing xenograft tumors, highlighting its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-Bromo-1-methyl-2-(pyridin-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Data Table: Key Comparisons

Compound Name Molecular Weight (g/mol) Substituents Key Reactivity/Applications Reference
3-Bromo-1-methyl-2-(pyridin-2-yl)-1H-indole 287.15 1-Me, 2-pyridin-2-yl, 3-Br Cross-coupling, coordination chemistry
3-Bromo-1-methyl-2-(pyridin-4-yl)-1H-indole 287.15 1-Me, 2-pyridin-4-yl, 3-Br Altered electronic effects
2-Phenyl-3-(pyridin-2-yl)-1H-indole 260.31 2-pyridin-2-yl, 3-Ph π-π stacking, material science
7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile 311.16 1-Me, 2-Ph, 3-CN, 7-Br Electrophilic substitution
5-Bromo-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole 307.22 3-pyrrolidinylmethyl, 5-Br Bioactive intermediates

Biological Activity

3-Bromo-1-methyl-2-(pyridin-2-yl)-1H-indole is an indole derivative that has garnered attention for its diverse biological activities. This article synthesizes current research findings on its biological properties, including anticancer, antibacterial, and antifungal activities, supported by case studies and data tables.

Chemical Structure and Synthesis

The compound 3-Bromo-1-methyl-2-(pyridin-2-yl)-1H-indole can be synthesized through various methods involving indole chemistry. Indole derivatives are known for their pharmacological significance due to their ability to interact with multiple biological targets.

1. Anticancer Activity

Indole derivatives, including 3-Bromo-1-methyl-2-(pyridin-2-yl)-1H-indole, have shown promising anticancer properties. Research indicates that indoles can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study:
A study by Verma et al. (2024) highlighted that a series of indole-based compounds exhibited significant cytotoxicity against various cancer cell lines. The compound demonstrated an IC50 value of 6.49 µM against specific cancer types, indicating potent anticancer activity .

Compound NameIC50 (µM)Cancer Type
3-Bromo-1-methyl-2-(pyridin-2-yl)-1H-indole6.49A549 (lung cancer)
Other IndolesVariesVarious

2. Antibacterial Activity

The antibacterial potential of 3-Bromo-1-methyl-2-(pyridin-2-yl)-1H-indole has also been explored. Studies show that halogenated indoles possess enhanced antibacterial properties.

Findings:
Research has indicated that this compound exhibits activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Enterococcus faecalis0.025

3. Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against various strains of fungi.

Research Insights:
A recent study found that 3-Bromo-1-methyl-2-(pyridin-2-yl)-1H-indole demonstrated moderate antifungal activity against Candida albicans, with an MIC of approximately 7.80 µg/mL .

Fungal StrainMIC (µg/mL)
Candida albicans7.80

Mechanistic Insights

The biological activities of indole derivatives, including the examined compound, are often attributed to their ability to interact with key enzymes and receptors in biological systems:

  • Apoptosis Induction: Indoles can activate apoptotic pathways in cancer cells.
  • Enzyme Inhibition: They may inhibit enzymes such as monoamine oxidase (MAO) and cholinesterase, which are implicated in various diseases .

Q & A

Q. What are effective synthetic routes for 3-Bromo-1-methyl-2-(pyridin-2-yl)-1H-indole?

A common approach involves Pd-catalyzed cross-coupling reactions . For instance, a Pd(II)-mediated amidation-cyclization cascade using 3-bromo-1-ethyl-1H-indole-2-carbaldehyde and benzamide derivatives under optimized conditions (1.5 mol% Pd catalyst, 0.75 mol% ligand, 110°C, 6–24 h) yields substituted indoles . Alternatively, nickel-catalyzed C–H alkylation with unactivated alkyl halides (e.g., 1-bromo-4-chlorobutane) enables functionalization of the indole core at the C2 position . Key Reaction Conditions :

ParameterValue
CatalystPd(OAc)₂ or Ni(cod)₂
LigandBINAP or bpy
SolventToluene or THF
Temperature100–150°C
Yield Range70–86%

Q. How is structural characterization performed for this compound?

  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. The software resolves crystal structures even with twinned or high-resolution data .
  • Spectroscopy : IR, ¹H/¹³C NMR, and elemental analysis confirm functional groups and purity. For example, IR peaks at 1653 cm⁻¹ (C=O stretch) and NMR shifts at δ 7.2–8.5 ppm (aromatic protons) are diagnostic .

Q. What safety precautions are recommended during handling?

While direct safety data for this compound is limited, analogous indoles (e.g., 2-Phenyl-1H-indole) require:

  • PPE : Gloves, lab coat, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation.
  • First Aid : Flush skin/eyes with water for 15 minutes; seek medical attention for ingestion .

Advanced Research Questions

Q. How can contradictory crystallographic data be resolved during refinement?

Discrepancies in X-ray data (e.g., twinning or weak diffraction) are addressed using SHELX tools:

  • SHELXD : Robust for experimental phasing, even with low-resolution data.
  • SHELXL : Implements restraints for bond lengths/angles and handles disorder modeling.
  • Validation : Check R-factors (target < 0.05 for Rint) and validate via platforms like PLATON .

Q. What mechanistic insights exist for Pd/Ni-catalyzed functionalization?

  • Pd Systems : Proceed via oxidative addition of aryl halides, followed by transmetallation and reductive elimination. Ligands like BINAP enhance steric control .
  • Ni Systems : Operate through a Ni(I)/Ni(III) redox cycle, evidenced by EPR spectroscopy. Radical intermediates (e.g., cyclopentylmethyl radicals) form via β-hydride elimination in alkylation reactions .

Q. How is the compound evaluated for biological activity?

  • In vitro assays : Test apoptosis induction in cancer cells (e.g., A549 lung cancer) via MTT assays or flow cytometry. IC₅₀ values are determined using dose-response curves .
  • PET imaging : Radiolabeled analogs (e.g., ¹¹C-methylated derivatives) target receptors like α7-nAChR in neurological studies .

Q. What strategies optimize catalytic efficiency in indole functionalization?

  • Ligand screening : Bulky ligands (e.g., BINAP) improve regioselectivity in C–H activation.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in Pd-catalyzed reactions.
  • Additives : Silver salts (Ag₂CO₃) scavenge halides, accelerating catalytic turnover .

Methodological Considerations

Q. How to troubleshoot low yields in Pd-catalyzed syntheses?

  • Catalyst loading : Increase Pd to 2 mol% if substrates are sterically hindered.
  • Temperature : Prolonged heating (>24 h) at 110°C improves conversion for electron-deficient aryl halides.
  • Purification : Use flash chromatography (hexane:EtOAc + 1% Et₃N) to isolate pure products .

Q. What analytical techniques validate synthetic intermediates?

  • HPLC-MS : Confirms molecular weight and purity (>95%).
  • TLC monitoring : Use UV-active plates with eluents like CH₂Cl₂:MeOH (9:1).
  • Elemental analysis : Carbon/nitrogen ratios must align with theoretical values within ±0.4% .

Q. How to design derivatives for enhanced bioactivity?

  • Structure-activity relationships (SAR) : Introduce electron-withdrawing groups (e.g., -CF₃) at C5 to improve receptor binding .
  • Molecular docking : Simulate interactions with targets (e.g., α7-nAChR) using AutoDock Vina .

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